Triphenylsilyl dimethylarsinodithioate
Description
Triphenylsilyl dimethylarsinodithioate is an organometallic compound featuring a triphenylsilyl group bonded to a dimethylarsinodithioate moiety. The triphenylsilyl group (C₆H₅)₃Si— is known for its steric bulk and electron-withdrawing properties, which influence reactivity and stability. The dimethylarsinodithioate group (As(S)₂(CH₃)₂) introduces arsenic-sulfur bonding, likely conferring unique redox or catalytic behavior. Such compounds are typically synthesized via nucleophilic substitution or condensation reactions involving silyl halides and arsenic-containing nucleophiles .
Properties
CAS No. |
89901-32-6 |
|---|---|
Molecular Formula |
C20H21AsS2Si |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
dimethyl-sulfanylidene-triphenylsilylsulfanyl-λ5-arsane |
InChI |
InChI=1S/C20H21AsS2Si/c1-21(2,22)23-24(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,1-2H3 |
InChI Key |
LZGRYDKMQBCHSD-UHFFFAOYSA-N |
Canonical SMILES |
C[As](=S)(C)S[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenylsilyl dimethylarsinodithioate typically involves the reaction of triphenylsilyl chloride with dimethylarsinodithioate in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction conditions often require low temperatures to ensure the stability of the intermediate compounds and to achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent control of environmental factors to ensure safety and compliance with regulations.
Chemical Reactions Analysis
Types of Reactions
Triphenylsilyl dimethylarsinodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler arsenic-containing compounds.
Substitution: The triphenylsilyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides and nucleophiles can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triphenylsilyl oxide derivatives, while reduction could produce simpler arsenic compounds .
Scientific Research Applications
Triphenylsilyl dimethylarsinodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound’s unique properties make it a candidate for studying biological interactions at the molecular level.
Industry: It is used in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of triphenylsilyl dimethylarsinodithioate involves its interaction with molecular targets through its silyl and arsenic moieties. The compound can form stable complexes with various substrates, facilitating reactions such as silylation and arsenic-based transformations. These interactions are crucial for its effectiveness in organic synthesis and other applications .
Comparison with Similar Compounds
Tpseoc-Reagents (Triphenylsilyl Ethoxycarbonyl Derivatives)
Examples :
- 2-(Triphenylsilyl)ethyl chloroformate (5)
- N-tert-Butoxycarbonyl-1-[2-(triphenylsilyl)ethoxycarbonyl]-L-tryptophan methyl ester (29)
Key Differences :
- Functional Groups: Tpseoc-reagents feature ethoxycarbonyl (-OCO₂R) groups, whereas Triphenylsilyl dimethylarsinodithioate contains arsenic-sulfur bonds. The latter is expected to exhibit higher polarity and redox activity due to arsenic’s electronegativity and sulfur’s nucleophilicity.
- Synthesis : Tpseoc derivatives are synthesized via hydroboration-oxidation of triphenylvinylsilane followed by functionalization with chloroformates or imidazole carbamates . In contrast, arsenic-containing analogs would require arsenic precursors (e.g., dimethylarsinic acid) and thiolating agents.
- Applications : Tpseoc-reagents are used in peptide synthesis as protective groups due to their stability under acidic conditions . Arsenic-sulfur compounds may find use in catalysis or materials science, though toxicity limits biomedical applications.
Table 1: Comparative Data for Tpseoc-Reagents
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Reference |
|---|---|---|---|---|
| 2-(Triphenylsilyl)ethanol | C₂₀H₂₂OSi | 306.47 | Intermediate for Tpseoc | |
| Compound 29 | C₃₈H₄₄N₂O₅Si | 660.94 | Peptide protection |
Bis(triphenylsilyl) Aromatic Derivatives
Examples :
- (R)-3,3′-Bis(triphenylsilyl)-1,1′-bi-2-naphthol (C₅₆H₄₂O₂Si₂, MW 803.09)
- (S)-3,3′-Bis(triphenylsilyl)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-bi-2,2′-naphthol (C₅₆H₅₀O₂Si₂, MW 811.16)
Key Differences :
- Symmetry and Steric Effects: Bis(triphenylsilyl) compounds exhibit axial chirality and are used as chiral ligands in asymmetric catalysis .
- Thermal Stability : Silylated naphthols have high thermal stability (melting points >200°C inferred from catalog data), while arsenic-sulfur bonds may decompose at lower temperatures due to weaker As-S bonds.
Table 2: Bis(triphenylsilyl) Compounds in Catalysis
Triphenylsilyl Chloride Derivatives
Example : Triphenylsilyl chloride (CAS 76-86-8)
- Applications : A key intermediate for synthesizing silyl ethers and esters. Market data indicates its use in pharmaceuticals and agrochemicals .
- Contrast with Target Compound: Unlike this compound, Triphenylsilyl chloride is highly reactive toward nucleophiles (e.g., alcohols, amines) but lacks the arsenic-sulfur moiety, limiting its utility in heavy-metal chemistry.
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